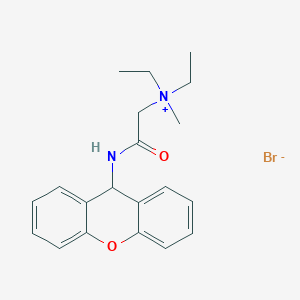
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide, also known as XCAM, is a fluorescent dye that is widely used in scientific research. Its chemical structure consists of a carbamate group, a quaternary ammonium ion, and a xanthene dye. XCAM is a water-soluble compound that emits a bright orange-red fluorescence when excited by visible light. In
科学的研究の応用
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research, particularly in the fields of biology and chemistry. It is commonly used as a fluorescent probe for imaging cellular structures and processes. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing their localization and tracking in live cells. It can also be used to monitor changes in intracellular pH, calcium ion concentration, and membrane potential. In addition, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used as a sensor for detecting environmental pollutants, such as heavy metals and pesticides.
作用機序
The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the interaction of its xanthene moiety with light. When Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide absorbs a photon of light, it undergoes a conformational change that leads to the emission of a fluorescent signal. The intensity and wavelength of the fluorescence depend on the local environment of the dye molecule, such as pH, polarity, and viscosity. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can also interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, which can affect its fluorescence properties.
生化学的および生理学的効果
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is generally considered to be non-toxic and non-invasive to cells and organisms. However, it can interact with some biomolecules and affect their function. For example, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can bind to DNA and inhibit its replication and transcription. It can also bind to proteins and affect their conformation and activity. Therefore, caution should be taken when interpreting the results obtained with Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide labeling.
実験室実験の利点と制限
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has several advantages for lab experiments. It is easy to use, cost-effective, and compatible with a wide range of biological and chemical systems. Its fluorescence is bright and stable, allowing for long-term imaging and quantification. However, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide also has some limitations. Its fluorescence can be affected by environmental factors, such as pH and temperature, which may require calibration and normalization. Its labeling efficiency and specificity can also vary depending on the target biomolecule and the labeling conditions.
将来の方向性
There are several future directions for the development and application of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide. One direction is to improve its photophysical properties, such as brightness, photostability, and spectral range, to enable more sensitive and versatile imaging. Another direction is to expand its applications to other fields, such as materials science and environmental monitoring, by designing new Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide derivatives with specific properties. Finally, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be integrated with other imaging modalities, such as electron microscopy and super-resolution microscopy, to provide complementary information and enhance the spatial and temporal resolution of imaging.
合成法
The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the reaction of 9-xanthenylmethylamine with diethylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl iodide or methyl bromide. The yield of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is typically high, and the purity can be improved by recrystallization.
特性
CAS番号 |
102571-21-1 |
|---|---|
製品名 |
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide |
分子式 |
C20H25BrN2O2 |
分子量 |
405.3 g/mol |
IUPAC名 |
diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H |
InChIキー |
HIIBYEWJDPOSHF-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
正規SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
同義語 |
diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



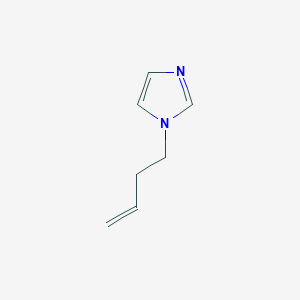


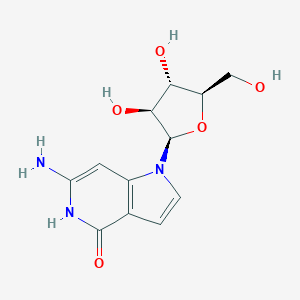
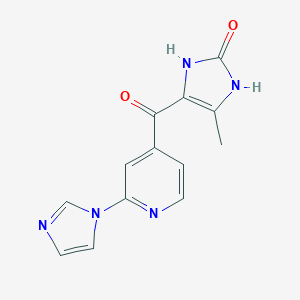
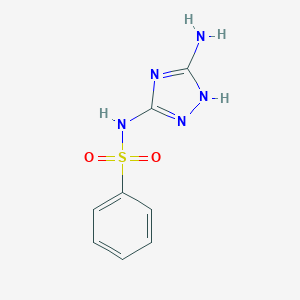
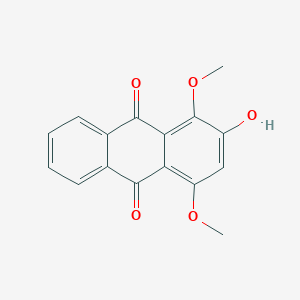

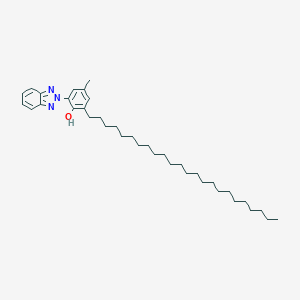
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
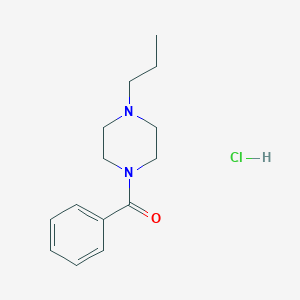
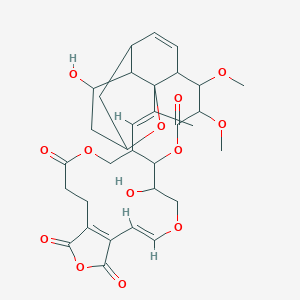
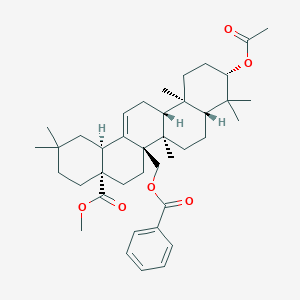
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)